

# Rapacuronium Bromide: A Technical Overview of its Molecular Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Rapacuronium bromide, also known by its developmental code Org 9487 and trade name Raplon, is a nondepolarizing neuromuscular blocking agent.[1][2] It is a synthetic aminosteroid compound designed for rapid onset and short duration of action, intended for use in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures.[2][3] Despite its rapid pharmacological profile, it was withdrawn from the market due to safety concerns, specifically the risk of fatal bronchospasm.[2] This document provides a detailed technical guide on the molecular structure and chemical synthesis of **rapacuronium** bromide.

## **Molecular Structure**

**Rapacuronium** bromide is a synthetic steroid molecule with a mono-quaternary ammonium structure.[1] Its chemical name is 1-[(2 $\beta$ ,3 $\alpha$ ,5 $\alpha$ ,16 $\beta$ ,17 $\beta$ )-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidiny)androstan-16-yl]-1-(2-propenyl) piperidinium bromide.[1] The molecule possesses a fundamental steroid framework, similar to other neuromuscular blocking agents like vecuronium and pancuronium.[4]

The core of the molecule is an androstane steroid nucleus. Key functional groups are attached at various positions, contributing to its pharmacological activity. A piperidinyl group is located at the  $2\beta$  position, and an acetyloxy group is at the  $3\alpha$  position. The  $17\beta$  position is substituted



with a propionyloxy group. The neuromuscular blocking activity is conferred by the quaternary ammonium group at the 16β position, which consists of a piperidinium ring N-substituted with a 2-propenyl (allyl) group.[1] The presence of the bromide ion serves as the counter-ion to the positively charged quaternary nitrogen.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **rapacuronium** bromide is presented in the table below.

Property	Value	Reference
Chemical Formula	C37H61BrN2O4	[2][5][6]
Molecular Weight	677.78 g/mol	[1]
CAS Registry Number	156137-99-4	[7]
Appearance	Crystals from diethyl ether- acetone	[7]
Melting Point	184 °C	[7]
Optical Rotation	$[\alpha]^{20}$ D -12.7° (c = 1.01 in CHCl <sub>3</sub> )	[7]
Purity	≥98%	[5]

# **Synthesis of Rapacuronium Bromide**

The synthesis of **rapacuronium** bromide involves a multi-step process starting from a steroid precursor. The general synthetic pathway is outlined below, based on available literature.[8]

# **Synthesis Pathway**



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Caption: Synthetic pathway of **Rapacuronium** Bromide.

## **Experimental Protocols**

The following are generalized experimental protocols for the key steps in the synthesis of **rapacuronium** bromide, as inferred from the available literature.[8] Specific reaction conditions such as temperature, reaction time, and purification methods would require further optimization in a laboratory setting.

#### Step 1: Acetylation of the 3-hydroxy group

- Objective: To protect the 3-hydroxy group by converting it to an acetate ester.
- Procedure:
  - Dissolve the starting material,  $(2\beta,3\alpha,5\alpha,16\beta)$ -3-hydroxy-2,16-bis(piperidin-1-yl)androstan-17-one, in dichloromethane.
  - Add acetyl chloride to the solution.
  - Stir the reaction mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC).
  - Upon completion, quench the reaction and work up to isolate the 3-acetoxy derivative.

#### Step 2: Reduction of the 17-keto group

- Objective: To reduce the ketone at the 17-position to a hydroxyl group.
- Procedure:
  - Dissolve the 3-acetoxy derivative in a mixture of methanol and tetrahydrofuran (THF).
  - Add sodium borohydride (NaBH<sub>4</sub>) portion-wise to the solution.
  - Stir the mixture until the reduction is complete.
  - Work up the reaction to isolate the  $(2\beta,3\alpha,5\alpha,16\beta,17\beta)$ -3-acetoxy-17-hydroxy-2,16-bis(piperidin-1-yl)androstane.



#### Step 3: Acylation of the 17-hydroxy group

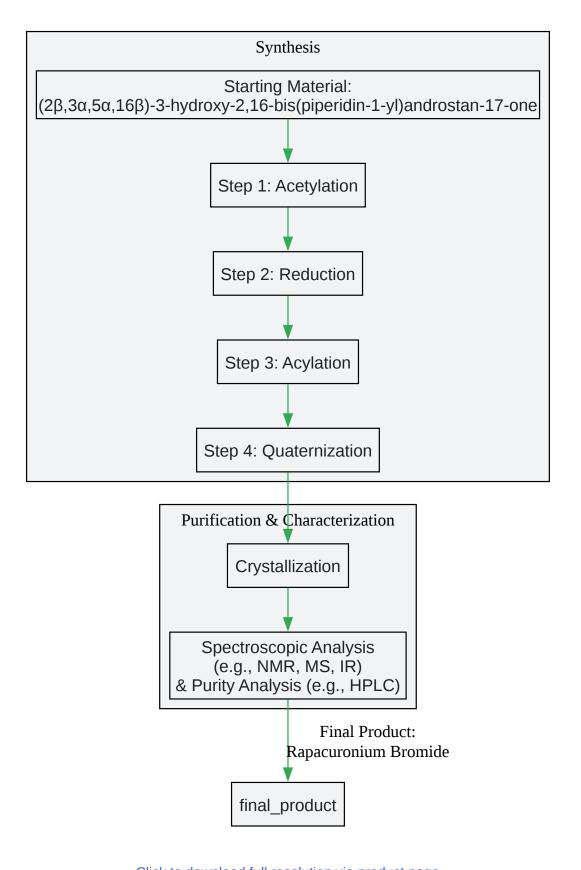
- Objective: To esterify the 17-hydroxyl group with a propionyl group.
- Procedure:
  - Dissolve the product from Step 2 in dichloromethane.
  - Add propionyl chloride to the solution.
  - Stir the reaction mixture until the acylation is complete.
  - Work up the reaction to obtain the 3-acetoxy-17-propionyloxy derivative.

#### Step 4: Quaternization of the 16-piperidinyl nitrogen

- Objective: To form the mono-quaternary ammonium salt, which is the active pharmacophore.
- Procedure:
  - Dissolve the 3-acetoxy-17-propionyloxy derivative in dichloromethane.
  - Add allyl bromide to the solution.
  - Stir the reaction mixture to allow for the quaternization reaction to proceed.
  - The final product, **rapacuronium** bromide, can be isolated and purified, for example, by crystallization from a suitable solvent system like diethyl ether-acetone.[7]

## **Experimental Workflow**





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Caption: General experimental workflow for the synthesis and purification of **Rapacuronium** Bromide.

### Conclusion

This document has provided a detailed overview of the molecular structure and synthesis of **rapacuronium** bromide. The well-defined chemical structure, with its steroidal backbone and key functional groups, dictates its pharmacological properties as a neuromuscular blocking agent. The multi-step synthesis, while intricate, follows established organic chemistry principles of protection, reduction, acylation, and quaternization. The provided data and diagrams offer a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.

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